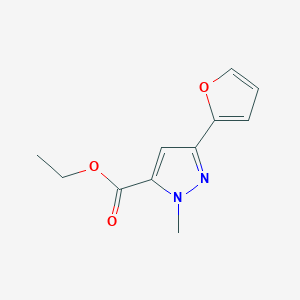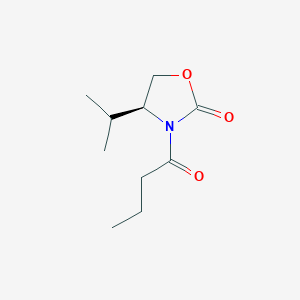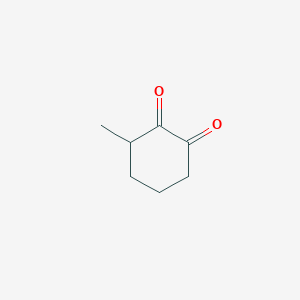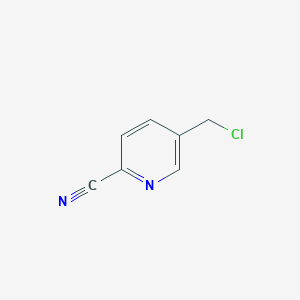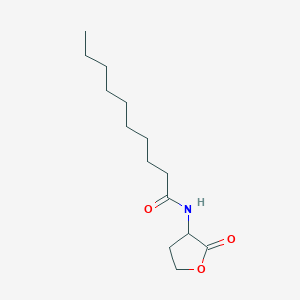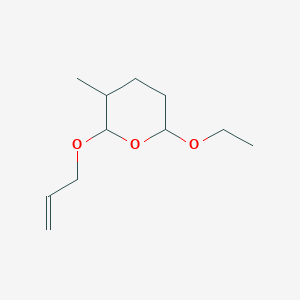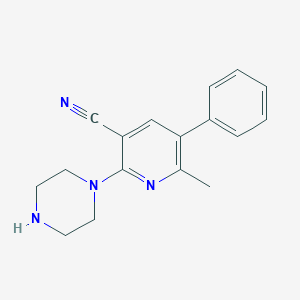
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound also binds to various receptors such as the sigma-1 receptor and the D3 dopamine receptor, which can modulate neurotransmitter release and affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain. This compound has also been shown to modulate dopamine and serotonin systems, which can affect mood and reward processing. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against neurodegeneration.
実験室実験の利点と制限
One advantage of 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. Another advantage is its ability to bind to various receptors, which can be used to study the effects of receptor modulation on behavior. One limitation of this compound is its potential toxicity, which can limit its use in vivo. Another limitation is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Another direction is to study its effects on the dopamine and serotonin systems in more detail, as these systems are involved in a wide range of behaviors. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, which could have implications for the treatment of neurodegenerative diseases.
合成法
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile can be synthesized through various methods, including the reaction of 2-acetyl-5-methylpyridine with phenylhydrazine and potassium cyanide, or the reaction of 2-acetyl-5-methylpyridine with phenylhydrazine and ammonium acetate. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In neuroscience, this compound has been studied for its effects on the dopamine and serotonin systems, which are involved in mood regulation and reward processing. In pharmacology, this compound has been investigated for its potential as a ligand for various receptors such as the sigma-1 receptor and the D3 dopamine receptor.
特性
CAS番号 |
108611-33-2 |
|---|---|
分子式 |
C17H18N4 |
分子量 |
278.35 g/mol |
IUPAC名 |
6-methyl-5-phenyl-2-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4/c1-13-16(14-5-3-2-4-6-14)11-15(12-18)17(20-13)21-9-7-19-8-10-21/h2-6,11,19H,7-10H2,1H3 |
InChIキー |
ONNMZKBMDYUSFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)N2CCNCC2)C#N)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=C(C(=N1)N2CCNCC2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








